N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is classified as an organic sulfonamide compound. Its molecular formula is with a molecular weight of approximately 414.49 g/mol. The compound is recognized for its potential biological activities and is often utilized in research settings to explore its pharmacological properties.
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can be achieved through various methods involving multi-step organic reactions. While the specific synthesis pathway for this compound was not detailed in the sources, typical synthetic approaches for similar compounds often include:
Optimization of reaction conditions such as temperature, solvent choice, and catalyst selection is crucial to improve yields and selectivity during synthesis.
The molecular structure of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide features several key components:
The structural representation can be derived from its canonical SMILES notation: CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)O
. The InChI key for this compound is JJEZYRITCHHBJN-UHFFFAOYSA-N
, which provides a unique identifier for chemical databases.
Chemical reactions involving N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide may include:
These reactions are essential for understanding the compound's reactivity and potential modifications for enhanced biological activity.
Further studies would be necessary to elucidate its specific interactions at the molecular level.
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in biological systems and during formulation development.
The potential applications of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide include:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0